molecular formula C12H10O2S B2365892 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid CAS No. 1383627-08-4

5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid

Cat. No. B2365892
CAS RN: 1383627-08-4
M. Wt: 218.27
InChI Key: VCUNRMOOEXEPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C12H10O2S . It is a derivative of Benzo[b]thiophene-2-carboxylic acid, which is a heterocyclic sulfur compound . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid is based on the benzo[b]thiophene core, which is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The cyclopropyl group is attached at the 5-position of the benzo[b]thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives, including 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid, have been widely studied as substrates in coupling reactions and olefinations . They are utilized in industrial chemistry and material science as corrosion inhibitors .

Scientific Research Applications

Role in Organic Synthesis

Benzo[b]thiophene-2-carboxylic acid is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the formation of various complex organic compounds.

Use in Pharmaceuticals

Thiophene-based analogs, such as 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Application in Agrochemicals

Benzo[b]thiophene-2-carboxylic acid is also used as an intermediate in the production of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, and for enhancing crop yield and quality.

Use in Dye Manufacturing

This compound is used in the dyestuff field . It can serve as a precursor or an intermediate in the synthesis of various dyes.

Role in Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can form protective layers on metal surfaces to prevent or slow down corrosion.

Application in Electronics

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

7. Use in the Fabrication of Composites Thianaphthene-2-carboxylic acid, a similar compound, may be used for the fabrication of carboxylated conducting polymer/CNTs (carbon nanotubes) composites thin films . It’s plausible that 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid could have similar applications.

Potential Anticancer Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . While specific studies on 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid are not mentioned, it’s possible that this compound could also exhibit similar properties.

Safety and Hazards

While specific safety and hazard information for 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid is not available, it is known that benzo[b]thiophene-2-carboxylic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-cyclopropyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)11-6-9-5-8(7-1-2-7)3-4-10(9)15-11/h3-7H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUNRMOOEXEPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)SC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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